1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate
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Overview
Description
1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate is an organic compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol . This compound is known for its applications in organic synthesis, particularly in the production of pesticides, pharmaceuticals, fragrances, and other organic compounds .
Preparation Methods
The synthesis of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate typically involves the reaction of 4-chlorophenol with isobutyric anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate has a wide range of scientific research applications, including:
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs with potential therapeutic effects.
Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate can be compared with other similar compounds, such as:
4-Chlorophenyl isobutyrate: This compound shares a similar structure but lacks the ethyl carbonate group, resulting in different chemical properties and reactivity.
Ethyl 4-chlorophenoxyacetate: This compound has a similar phenoxy group but differs in the ester moiety, leading to variations in its applications and reactivity.
4-Chlorophenoxyacetic acid: This compound is structurally related but contains a carboxylic acid group instead of the ester functionality, influencing its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
1-(4-chlorophenoxy)carbonyloxyethyl 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-8(2)12(15)17-9(3)18-13(16)19-11-6-4-10(14)5-7-11/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOSCHERXEKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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